molecular formula C7H6BrN B1292842 2-Bromo-6-vinylpyridine CAS No. 931582-13-7

2-Bromo-6-vinylpyridine

Cat. No.: B1292842
CAS No.: 931582-13-7
M. Wt: 184.03 g/mol
InChI Key: DACJHPBNJLHAGZ-UHFFFAOYSA-N
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Description

2-Bromo-6-vinylpyridine is an organic compound with the molecular formula C₇H₆BrN. It is a colorless to yellow liquid that falls under the category of unsaturated heterocyclic compounds. The compound features a pyridine ring substituted with a vinyl group at the 6 position and a bromine atom at the 2 position .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-6-vinylpyridine involves the bromination of 6-vinylpyridine. This can be achieved through the use of bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst . Another method involves the diazotization-bromination of aromatic amines using polymer-supported bromide via a Sandmeyer-type reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes using bromine or N-bromosuccinimide in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-vinylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-vinylpyridine
  • 2-Bromo-5-vinylpyridine
  • 2-Chloro-6-vinylpyridine
  • 2-Iodo-6-vinylpyridine

Uniqueness

2-Bromo-6-vinylpyridine is unique due to the specific positioning of the bromine atom and the vinyl group on the pyridine ring. This unique structure allows for specific reactivity patterns and interactions that are not observed in other similar compounds. For example, the 6-position vinyl group provides a site for addition reactions that can lead to the formation of various substituted pyridines .

Properties

IUPAC Name

2-bromo-6-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-2-6-4-3-5-7(8)9-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACJHPBNJLHAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648721
Record name 2-Bromo-6-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931582-13-7
Record name 2-Bromo-6-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-Bromo-6-vinylpyridine formed and what other products are generated during its synthesis?

A1: this compound (2) is formed through the thermal decomposition of 7-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine (1) under pressure (1.7 atm) at 100°C. This decomposition proceeds via a pyridylcarbene intermediate with nitrogen expulsion. [] Besides this compound, several other compounds are generated during this reaction, including:

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